ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({3-[(4-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that combines elements of chromene, aniline, and benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the chromene core. This can be achieved through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-[(4-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aniline or chromene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 4-({3-[(4-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene and aniline moieties are likely involved in binding to these targets, while the benzoate ester group may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler compound that shares the fluoroaniline moiety but lacks the chromene and benzoate groups.
Ethyl 4-aminobenzoate: Similar in structure but without the chromene and fluoroaniline components.
Uniqueness
Ethyl 4-({3-[(4-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H19FN2O4 |
---|---|
Molecular Weight |
430.4g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-fluorophenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H19FN2O4/c1-2-31-25(30)16-7-11-20(12-8-16)28-24-21(15-17-5-3-4-6-22(17)32-24)23(29)27-19-13-9-18(26)10-14-19/h3-15H,2H2,1H3,(H,27,29) |
InChI Key |
QGBBBQSHQHBWGN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.